Bis(p-ethoxyphenyl)disulfide
Description
Contextualization within Organosulfur Chemistry
Organosulfur compounds, organic molecules containing a carbon-sulfur covalent bond, are integral to numerous areas of science, from biochemistry to materials science. fiveable.meflashcards.world The unique chemical characteristics of the sulfur atom, including its ability to form stable bonds and participate in redox reactions, lend these compounds a diverse range of functionalities. fiveable.me Within the vast field of organosulfur chemistry, diaryldisulfides, which feature a disulfide bond (R−S−S−R) linking two aryl groups, represent a significant class of compounds. wikipedia.org The disulfide bond itself is a crucial structural motif, notably providing stability to proteins through the formation of disulfide bridges. fiveable.mewikipedia.org The study of organosulfur compounds is essential for understanding many biological processes and for developing new synthetic methodologies and materials. flashcards.worldnih.gov
Scope and Significance of Bis(p-ethoxyphenyl)disulfide in Contemporary Chemical Science
This compound, a specific diaryldisulfide, has garnered attention in contemporary chemical research. Its structure, featuring two p-ethoxyphenyl groups attached to a disulfide linkage, makes it a valuable subject for scientific inquiry. Research articles often detail its synthesis, chemical properties, and various applications. evitachem.com For instance, electron-rich aryl disulfides like bis(p-methoxyphenyl)disulfide, a closely related compound, have been utilized as metal-free photocatalysts in the visible-light-mediated aerobic oxidative cleavage of carbon-carbon double bonds. beilstein-journals.org This highlights the potential of such compounds to participate in and catalyze important organic transformations. The study of this compound and its analogs contributes to the broader understanding of disulfide chemistry and the development of novel synthetic methods and functional materials.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C16H18O2S2 |
| Molecular Weight | 306.45 g/mol |
| Appearance | Yellow crystalline powder |
| Melting Point | 63-65 °C |
Spectroscopic Data of a Related Compound: Bis(4-methoxyphenyl)disulfide
| Spectroscopic Data for Bis(4-methoxyphenyl)disulfide | |
| IUPAC Name | 1-methoxy-4-[(4-methoxyphenyl)disulfanyl]benzene. nih.gov |
| Molecular Formula | C14H14O2S2. nih.gov |
| Molecular Weight | 278.4 g/mol . nih.gov |
| Crystal Structure | Orthorhombic. nih.gov |
| Space Group | P 21 21 21. nih.gov |
| Unit Cell Dimensions | a = 5.9037 Å, b = 12.9800 Å, c = 17.9041 Å. nih.gov |
Research Findings on Diaryldisulfides
The synthesis of diaryl disulfides can be achieved through various methods. One approach involves the visible light-promoted coupling of arenediazonium tetrafluoroborates and carbon disulfide, offering an environmentally friendly route to these compounds. nih.govbeilstein-journals.org Another method utilizes the reaction of arylboronic acids with elemental sulfur powder, catalyzed by a copper salt. google.com Studies have also explored the control of product selectivity between diaryl thioethers and diaryl disulfides in the C–S coupling reactions of aryl halides and sulfur by varying the base used in the reaction. acs.org
Diaryldisulfides are not only synthetic targets but also valuable reagents in their own right. For instance, they can be used in palladium-catalyzed additions to isocyanides and in reactions with sulfenamides, carbon monoxide, and terminal alkynes. jst.go.jp Furthermore, the disulfide bond can be cleaved under certain conditions, such as by visible light, to generate thiyl radicals. beilstein-journals.org These radicals can then participate in a variety of chemical transformations, including the isomerization of allyl alcohols and the diboration of alkynes. beilstein-journals.org The rich chemistry of diaryldisulfides underscores their importance as versatile building blocks and catalysts in modern organic synthesis.
Structure
2D Structure
3D Structure
Properties
CAS No. |
31121-13-8 |
|---|---|
Molecular Formula |
C16H18O2S2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-ethoxy-4-[(4-ethoxyphenyl)disulfanyl]benzene |
InChI |
InChI=1S/C16H18O2S2/c1-3-17-13-5-9-15(10-6-13)19-20-16-11-7-14(8-12-16)18-4-2/h5-12H,3-4H2,1-2H3 |
InChI Key |
VRNIDGWACLSLAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)SSC2=CC=C(C=C2)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Bis P Ethoxyphenyl Disulfide and Analogues
Direct Synthetic Routes to Aromatic Disulfides
Direct synthetic routes to aromatic disulfides, including bis(p-ethoxyphenyl)disulfide, are the most common and efficient methods for their preparation. These routes typically start from the corresponding aromatic thiol, in this case, p-ethoxythiophenol, and involve an oxidation step to form the S-S bond.
Oxidation of Aromatic Thiols to Diaryldisulfides
The oxidation of aromatic thiols is a fundamental transformation in organosulfur chemistry. A variety of oxidizing agents and catalytic systems have been developed to achieve this conversion with high efficiency and selectivity. The primary goal is the selective formation of the disulfide without over-oxidation to other sulfur-containing functional groups like sulfonic acids.
Catalyst-mediated oxidations offer a controlled and efficient means of converting aromatic thiols to their corresponding disulfides. Copper catalysts, in particular, have been extensively studied for this purpose. For the synthesis of a closely related analogue, bis(4-methoxyphenyl)disulfide, various copper catalysts have been employed, and similar methodologies are applicable to the synthesis of this compound.
Research on the synthesis of bis(4-methoxyphenyl)disulfide from 4-methoxybenzenethiol has shown that different forms of copper, including copper metal (a conductor) and copper oxides (semiconductors), can catalyze the oxidation. chemicalpapers.comresearchgate.net Copper(II) oxide has been identified as a particularly efficient dehydrogenative catalyst in this context. researchgate.net The reaction conditions, such as the choice of solvent and the presence of atmospheric oxygen, can significantly influence the reaction yield. chemicalpapers.comresearchgate.net For instance, the use of polar solvents tends to result in higher yields of the disulfide. researchgate.net The reaction is also facilitated by atmospheric oxygen, which can participate in a parallel oxidation reaction. researchgate.net
A variety of oxidants can be used in conjunction with or as an alternative to copper catalysts. These include hydrogen peroxide, sodium hypochlorite, sodium iodate, and dimethyl sulfoxide (DMSO), all of which have been reported to produce high yields of bis(4-methoxyphenyl)disulfide. chemicalpapers.com
Table 1: Catalyst and Oxidant Systems for the Synthesis of Bis(4-methoxyphenyl)disulfide
| Catalyst/Oxidant | Reported Yield (%) |
|---|---|
| Copper(II) nitrate | 99 |
| Hydrogen peroxide | 98 |
| Sodium iodate | 98 |
| DMSO | 98 |
| Sodium iodide | 97 |
| Aqueous potassium hydroxide, potassium ferricyanide | 93 |
| Sodium hypochlorite | 92 |
| Sodium perborate tetrahydrate | 78 |
| Chromium trioxide | 76 |
The data in this table is based on the synthesis of bis(4-methoxyphenyl)disulfide, a close analog of this compound. chemicalpapers.com
Oxidative coupling reactions represent a broad category of transformations that lead to the formation of a new bond through an oxidative process. In the context of disulfide synthesis, this involves the coupling of two thiol molecules. These reactions can be promoted by a range of reagents and conditions, often overlapping with catalyst-mediated oxidations.
The formation of the disulfide bond from the corresponding thiol is a dehydrogenation process. chemicalpapers.com The choice of reaction conditions can be tailored to favor the formation of the disulfide over other potential products.
Heterogeneous Catalyst Systems in Disulfide Synthesis
Heterogeneous catalyst systems are of significant interest in chemical synthesis due to their ease of separation from the reaction mixture and potential for recyclability. In the synthesis of diaryl disulfides, heterogeneous copper catalysts, such as copper metal and its oxides, have been effectively utilized. chemicalpapers.comresearchgate.net
The catalytic activity of these materials in the oxidation of 4-methoxybenzenethiol has been demonstrated to be influenced by the oxidation state of the copper. researchgate.net Copper(II) species are generally more efficient dehydrogenative catalysts compared to copper(I) species. researchgate.net The use of powdered catalysts can provide a high surface area for the reaction. chemicalpapers.com
The choice of solvent and reaction atmosphere also plays a crucial role when using heterogeneous catalysts. While polar solvents can enhance the yield, conducting the reaction in an inert atmosphere with anhydrous nonpolar solvents can help to minimize the formation of the disulfide if it is an undesired by-product. researchgate.net
Indirect Synthesis and Formation as By-products in Organic Reactions
This compound and its analogues can also be formed indirectly as by-products in various organic reactions, particularly those involving aromatic thiols or their derivatives. The propensity of thiols to oxidize to disulfides means that their presence in a reaction mixture, especially in the presence of an oxidizing agent or certain metal catalysts, can lead to the unintended formation of the corresponding disulfide.
For example, in reactions utilizing heterogeneous copper catalysts for other transformations involving aromatic thiols, the formation of the corresponding diaryl disulfide is often a significant side reaction. chemicalpapers.comresearchgate.net This is particularly problematic when the desired product is not the disulfide. The formation of bis(4-methoxyphenyl)disulfide as a by-product has been observed in such systems. chemicalpapers.comresearchgate.net The reaction conditions can be manipulated to either favor or suppress the formation of the disulfide. For instance, using copper(I) oxide as the catalyst in an inert atmosphere with anhydrous nonpolar solvents can help to minimize the formation of the disulfide. researchgate.net
Preparation of Related Diaryldisulfides and Functionalized Analogs
The synthetic methodologies described for this compound can be extended to the preparation of a wide range of related diaryl disulfides and their functionalized analogues. This allows for the introduction of various substituents on the aromatic rings, thereby modifying the physicochemical properties of the molecule.
For instance, the synthesis of bis(4-sulfophenyl)disulfide has been reported, which introduces sulfonic acid groups onto the phenyl rings. google.com One synthetic route to this compound involves the oxidation of the corresponding thiol precursor. google.com Another example is bis(4-glycidoxyphenyl) disulfide, which incorporates reactive epoxy functionalities. specificpolymers.com The synthesis of bis-(2-amino-phenyl)-disulphide from 2-amino-thiophenol using sulfur or an inorganic sulfur-donating substance in an aqueous dispersion has also been described. google.com
The ability to synthesize these functionalized analogues is important for various applications, as the introduced functional groups can serve as handles for further chemical modifications or can impart specific properties to the molecule.
Synthesis of Electron-Rich Aromatic Disulfides
The presence of electron-donating groups, such as the ethoxy group in this compound, influences the reactivity of the aromatic ring and the sulfur intermediates. Several methods are particularly suitable for the synthesis of such electron-rich aromatic disulfides.
One of the most common and direct methods for the synthesis of symmetrical diaryl disulfides is the oxidation of the corresponding thiols. For this compound, the precursor would be 4-ethoxythiophenol. A variety of oxidizing agents can be employed for this transformation, ranging from simple and inexpensive reagents like hydrogen peroxide to more specialized systems. The reaction is typically carried out in a suitable solvent at room temperature or with gentle heating. The general scheme for this oxidation is as follows:
2 Ar-SH + [O] → Ar-S-S-Ar + H₂O
Where Ar represents the p-ethoxyphenyl group and [O] represents an oxidizing agent. The choice of oxidant can be critical to avoid over-oxidation to sulfonic acids.
Another effective strategy for the synthesis of symmetrical diaryl disulfides involves the homocoupling of sodium arenesulfinates. This method provides a selective route to diaryl disulfides in the presence of a reductive system, such as iron in hydrochloric acid. This approach is advantageous as it utilizes readily available starting materials and demonstrates good functional group tolerance. Substrates with electron-rich groups have been shown to produce high yields in these types of reactions.
The synthesis of the closely related analog, bis(4-methoxyphenyl)disulfide, has been extensively studied and provides a good model for the synthesis of this compound. A variety of methods have been reported for the formation of bis(4-methoxyphenyl)disulfide from 4-methoxybenzenethiol, utilizing oxidants such as hydrogen peroxide, sodium hypochlorite, and dimethyl sulfoxide (DMSO), often achieving high yields. chemicalpapers.com
Table 1: Comparison of Oxidizing Agents for the Synthesis of Bis(4-methoxyphenyl)disulfide
| Oxidizing Agent | Reported Yield (%) | Reference |
|---|---|---|
| Hydrogen Peroxide | 98 | chemicalpapers.com |
| Sodium Hypochlorite | 92 | chemicalpapers.com |
| Sodium Iodate | 98 | chemicalpapers.com |
| Dimethyl Sulfoxide (DMSO) | 98 | chemicalpapers.com |
| Copper(II) Nitrate | 99 | chemicalpapers.com |
| Potassium Ferricyanide | 93 | chemicalpapers.com |
Routes to Substituted Bis(hydroxyphenyl)disulfides and Bis(aminophenyl)disulfides
Substituted diaryl disulfides, such as those containing hydroxyl or amino groups, are valuable intermediates in organic synthesis. Bis(p-hydroxyphenyl)disulfide, in particular, serves as a key precursor for the synthesis of this compound through etherification.
The synthesis of bis(4-hydroxyphenyl)disulfide can be achieved by the reaction of phenol with sulfur chloride in a suitable solvent. The choice of solvent has been found to greatly influence the selectivity of the reaction. Ethylene glycol monoalkyl ether compounds have been reported to be effective solvents for this transformation, leading to a high purity product.
A common laboratory-scale synthesis of bis(4-hydroxyphenyl)disulfide involves the oxidation of 4-mercaptophenol. For instance, stirring 4-mercaptophenol in dimethyl sulfoxide (DMSO) at an elevated temperature under an inert atmosphere can produce the corresponding disulfide in excellent yield.
Once bis(4-hydroxyphenyl)disulfide is obtained, the synthesis of this compound can be completed via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl groups with a suitable base, such as sodium hydride or potassium carbonate, to form the corresponding diphenoxide. The diphenoxide is then reacted with an ethylating agent, typically ethyl iodide or ethyl bromide, to form the desired diether.
The general reaction is as follows:
HO-Ar-S-S-Ar-OH + 2 Base → ⁻O-Ar-S-S-Ar-O⁻ + 2 Base-H⁺ ⁻O-Ar-S-S-Ar-O⁻ + 2 CH₃CH₂-X → CH₃CH₂O-Ar-S-S-Ar-OCH₂CH₃ + 2 X⁻
Where Ar is a p-phenylene group and X is a halide. This is a classic and versatile method for the formation of ethers. science.govmasterorganicchemistry.comyoutube.com
Table 2: Illustrative Reaction Parameters for Williamson Ether Synthesis
| Substrate | Base | Alkylating Agent | Solvent | General Conditions |
|---|---|---|---|---|
| Phenol | Sodium Hydride | Alkyl Halide | THF, DMF | Anhydrous, Room Temp to Reflux |
| Phenol | Potassium Carbonate | Alkyl Halide | Acetone, DMF | Reflux |
Synthesis of Unsymmetrical Organophosphorus Disulfides
The synthesis of unsymmetrical organophosphorus disulfides represents a distinct area of organosulfur chemistry. These compounds feature a disulfide bond with a phosphorus-containing group on one side and an organic moiety on the other. The methodologies for their synthesis are generally not applied to the preparation of symmetrical diaryl disulfides like this compound.
Research in this area has led to the development of specialized reagents and strategies. For instance, organophosphorus sulfenyl bromides have been utilized as activating agents for the synthesis of unsymmetrical disulfides under mild conditions. This method is applicable to thiols with a range of functionalities.
Another approach involves the use of organophosphorus compounds of sulfur and selenium. For example, the reaction of hydrogen sulfide with dialkyl and diaryl phosphorochloridites can lead to the formation of thiophosphites. rsc.org While these methods are effective for creating phosphorus-sulfur bonds, they are not the conventional route for synthesizing simple symmetrical diaryl disulfides. The synthesis of this compound relies on the more direct methods of thiol oxidation or the coupling of appropriate precursors as described in the preceding sections.
Reaction Mechanisms and Kinetic Investigations of Bis P Ethoxyphenyl Disulfide Systems
Disulfide Bond Reactivity and Cleavage Mechanisms
The cleavage of the S-S bond can be initiated through homolytic pathways, typically involving external energy input, or through heterolytic pathways, such as nucleophilic attack.
The sulfur-sulfur bond in disulfide compounds is susceptible to homolytic cleavage upon absorption of energy, leading to the formation of two thiyl radicals. This process can be initiated by thermal or photochemical means. For aromatic disulfides like Bis(p-ethoxyphenyl)disulfide, ultraviolet (UV) or visible light irradiation can provide the necessary energy to break the S-S bond.
The application of 266 nm UV laser irradiation has been shown to homolytically cleave disulfide bonds, yielding two separated thiol radicals (—S• •S—). nih.gov This photodissociation is an inherent property of the disulfide linkage, avoiding the need for external photo-initiators. nih.gov The presence of para-substituents, such as the ethoxy group, can influence the electronic structure and thus the energy required for this dissociation. For instance, electron-donating groups can stabilize the resulting radical species. Research on the closely related bis(4-hydroxyphenyl) disulfide has confirmed the generation of sulfur-based radicals, which are key to initiating exchange reactions. researchgate.net
Table 1: Factors Influencing Homolytic S-S Bond Dissociation
| Factor | Description | Effect on this compound |
|---|---|---|
| Wavelength of Light | Energy input must be sufficient to overcome the S-S bond dissociation enthalpy. | UV or high-energy visible light is typically required. |
| Temperature | Increased thermal energy can induce homolysis without light. | The S-S bond can break upon heating, initiating radical exchange. researchgate.netmdpi.com |
| Solvent | The solvent can influence the stability and lifetime of the generated thiyl radicals. | Non-polar aprotic solvents may favor radical pathways. |
| Substituent Effects | The p-ethoxy group is an electron-donating group. | This is expected to stabilize the resulting p-ethoxyphenysulfenyl radical, potentially lowering the dissociation energy compared to unsubstituted diphenyl disulfide. |
Once thiyl radicals are formed via homolytic cleavage, they can participate in dynamic exchange reactions with other disulfide bonds. This process is a key feature of covalent adaptable networks (CANs) and is crucial for properties like stress relaxation in polymers. rsc.org The mechanism involves the addition of a thiyl radical to a disulfide bond, forming a transient tri-sulfur intermediate, followed by the fragmentation of this intermediate to release a new thiyl radical. rsc.org
The rate and equilibrium of this exchange are heavily influenced by the relative stability of the participating thiyl radicals. rsc.org For a system containing this compound, the p-ethoxyphenylsulfenyl radical's stability will dictate its exchange dynamics with other disulfides. Pairing a thiol that forms a stable radical with a disulfide that forms a less stable radical can significantly alter reaction rates. rsc.org This radical-disulfide exchange is active throughout polymerization processes that incorporate disulfides, enabling the design of materials with tunable dynamic properties. rsc.orgrsc.org
Thiol-disulfide exchange is a fundamental reaction involving the nucleophilic attack of a thiolate anion (RS⁻) on one of the sulfur atoms of a disulfide bond (R'-S-S-R'). nih.gov This reaction proceeds via a classical SN2-type mechanism, involving a single, linear trisulfide-like transition state with no stable intermediate. nih.gov The negative charge is delocalized across the attacking and leaving sulfur atoms in this transition state. nih.gov
The rate of this exchange is highly dependent on several factors, most notably the pH of the medium, which determines the concentration of the highly nucleophilic thiolate anion. The reaction rate exhibits first-order dependency on the concentrations of both the thiolate and the disulfide. nih.gov
Table 2: Key Factors in Nucleophilic Thiol-Disulfide Exchange
| Parameter | Influence on the Reaction |
|---|---|
| pH | Higher pH increases the concentration of the thiolate anion (RS⁻), the primary nucleophile, thus increasing the reaction rate. |
| pKa of the Thiol | Thiols with lower pKa values will form the reactive thiolate anion more readily at a given pH. |
| Steric Hindrance | Bulky groups near the disulfide bond or on the attacking thiol can hinder the SN2-like approach, slowing the reaction. |
| Leaving Group Ability | The stability of the leaving thiolate (R'S⁻) influences the transition state energy. Electron-withdrawing groups on the disulfide can stabilize the leaving group. |
Dynamic Covalent Chemistry Involving Disulfide Linkages
The reversible nature of the disulfide bond makes it a cornerstone of dynamic covalent chemistry (DCC). This field leverages reversible bond formation to create materials that can adapt their structure and properties in response to stimuli.
Disulfide-disulfide exchange, also known as disulfide metathesis, allows for the rearrangement of polymer networks without a net change in the number of covalent bonds. This exchange can proceed through either the radical-mediated pathway described in 3.1.2 or via a thiolate-mediated pathway. researchgate.netmdpi.com The reaction involves the swapping of disulfide bond partners, leading to a dynamic equilibrium.
R¹-S-S-R¹ + R²-S-S-R² ⇌ 2 R¹-S-S-R²
This dynamic behavior is the foundation of vitrimers, a class of polymers that exhibit properties of both thermosets and thermoplastics. At elevated temperatures, the rapid exchange of disulfide linkages allows the material to be reprocessed, repaired, or reshaped. specificpolymers.com Upon cooling, the exchange rate slows dramatically, locking the network structure and restoring the material's robust mechanical properties. The introduction of disulfide bonds has been shown to significantly lower the activation energy required for network rearrangement in polymer systems. nih.gov
Advanced dynamic materials can be designed by incorporating multiple types of dynamic covalent bonds into a single system. This allows for more complex, multi-level responses to different stimuli. For example, a polymer network could be constructed containing both the disulfide linkages of this compound and dynamic imine bonds.
Imine bonds are formed by the reversible reaction between an amine and an aldehyde and are typically dynamic under acidic or aqueous conditions. mdpi.com In a hypothetical dual-dynamic network, the disulfide and imine exchanges could be triggered by orthogonal stimuli.
Table 3: Orthogonal Stimuli in a Hypothetical Dual-Dynamic System
| Dynamic Bond | Formation Reaction | Stimulus for Exchange/Reversibility |
|---|---|---|
| Disulfide | Thiol Oxidation | Light, Heat (Radical); Thiolate/Base (Nucleophilic) mdpi.com |
| Imine | Amine + Aldehyde | Acid, Water mdpi.com |
This orthogonality would enable selective control over the network topology. For instance, light could be used to trigger disulfide exchange and rearrange one aspect of the polymer network, while the addition of an acid catalyst could independently trigger imine exchange to alter another set of linkages. This dual-dynamic approach opens pathways for creating highly sophisticated materials with programmable and hierarchical self-healing or adaptive properties. nih.gov
Kinetic Studies of Disulfide Reactions
Reaction Rate Determination and Mechanistic Elucidation
Kinetic investigations are fundamental to understanding the mechanisms of chemical reactions. For disulfide-containing compounds, these studies often focus on reactions involving the cleavage or exchange of the disulfide bond. While specific data for this compound is not available, a study on the reaction of its ditelluride analogue, bis-p-ethoxyphenyl ditelluride ((p-EtOC₆H₄)₂Te₂), with molecular iodine in toluene (B28343) provides valuable insights into the potential reaction kinetics.
The reaction was monitored spectrophotometrically and found to proceed through a multi-step mechanism. The proposed reaction pathway is as follows:
Reversible homolytic cleavage: The ditelluride undergoes a reversible cleavage to form two aryltellurenyl radicals. (p-EtOC₆H₄)₂Te₂ ⇌ 2 p-EtOC₆H₄Te•
Radical trapping: The aryltellurenyl radical reacts with molecular iodine in a reversible step to form an intermediate. p-EtOC₆H₄Te• + I₂ ⇌ p-EtOC₆H₄TeI₂
Product formation: The intermediate rearranges to form the final product, p-ethoxyphenyltellurenyl iodide. p-EtOC₆H₄TeI₂ → p-EtOC₆H₄TeI + I•
A general mechanism for thiol-disulfide exchange reactions, which are common for disulfide compounds, is the Sₙ2 type nucleophilic substitution. nih.gov In this mechanism, a nucleophile, typically a thiolate anion, attacks one of the sulfur atoms of the disulfide bond, leading to the cleavage of the S-S bond and the formation of a new disulfide and a new thiolate. nih.gov This process occurs via a single transition state without the formation of an intermediate. nih.gov The rate of such reactions is typically first order with respect to both the disulfide and the thiol concentrations. nih.gov
| Parameter | Value | Conditions |
|---|---|---|
| Rate Constant (k₁) | 56 ± 2 dm³ mol⁻¹ s⁻¹ | 7 °C |
| Rate Constant (k₃) | 6.2 x 10⁻⁴ s⁻¹ | 25 °C |
| Equilibrium Constant (K₂) | 1570 dm³ mol⁻¹ | 25 °C |
Activation Parameters Analysis
Activation parameters, including the enthalpy of activation (ΔH‡) and the entropy of activation (ΔS‡), provide deeper insight into the transition state of a reaction. These parameters are derived from the temperature dependence of the reaction rate constant.
For the reaction of bis-p-ethoxyphenyl ditelluride with iodine, the activation parameters for the final product formation step (k₃) were determined. rsc.org
Enthalpy of Activation (ΔH‡): 44 ± 5 kJ mol⁻¹
Entropy of Activation (ΔS‡): -160 ± 15 J K⁻¹ mol⁻¹
The positive enthalpy of activation indicates that energy is required to reach the transition state, which is expected for a chemical reaction. The large negative entropy of activation suggests a highly ordered transition state relative to the reactants. This is consistent with a mechanism where two species combine to form a more structured intermediate or transition state.
| Activation Parameter | Value |
|---|---|
| Enthalpy of Activation (ΔH‡) | 44 ± 5 kJ mol⁻¹ |
| Entropy of Activation (ΔS‡) | -160 ± 15 J K⁻¹ mol⁻¹ |
Theoretical and Computational Studies of Bis P Ethoxyphenyl Disulfide Systems
Molecular Dynamics and Monte Carlo Simulations
Theoretical and computational studies, particularly Molecular Dynamics (MD) and Monte Carlo (MC) simulations, serve as powerful tools to investigate the conformational dynamics, energetic landscapes, and intermolecular interactions of molecular systems. While specific MD and MC simulation studies focusing exclusively on Bis(p-ethoxyphenyl)disulfide are not extensively available in the reviewed literature, the principles of these methods and findings from studies on analogous aromatic disulfide systems provide significant insights into its expected behavior.
Monte Carlo simulations, on the other hand, use statistical mechanics to explore the conformational space of a molecule. By generating random configurations and accepting or rejecting them based on their energy, MC methods can efficiently sample the equilibrium distribution of conformations and calculate thermodynamic properties. For this compound, MC simulations could be employed to identify low-energy conformations and to understand the thermodynamics of its conformational isomerism.
Detailed Research Findings from Analogous Systems
Computational studies on substituted diphenyl disulfides offer valuable data that can be extrapolated to understand the behavior of this compound. For instance, Density Functional Theory (DFT) calculations, often a precursor to MD and MC simulations, provide insights into molecular geometry and energetics.
A study on the conformational analysis of 4,4'-dibromodiphenyl disulfide revealed a preference for a specific conformer characterized by the sliding of the phenyl ring planes during rotation around the S-S bond. This suggests that the interplay of steric and electronic effects of the para-substituents significantly influences the conformational landscape of diaryl disulfides. In this compound, the ethoxy groups at the para positions are expected to similarly dictate the preferred molecular shape.
Furthermore, combined DFT and MD simulation protocols have been used to investigate the properties of polymers containing aromatic disulfides. These studies provide crucial information on the strength of the S-S bond, which is a key feature of disulfides. The bond dissociation energy (BDE) is a critical parameter that can be calculated and is indicative of the stability of the disulfide linkage.
Below are tables summarizing computational data for related aromatic disulfide systems, which can serve as a reference for the expected properties of this compound.
Table 1: Calculated Bond Dissociation Energies (BDEs) for Aromatic Disulfides
| Compound/System | Conformation | BDE (kcal/mol) |
| Aromatic Disulfide (HM) | - | 47.34 |
| Aromatic Disulfide (IP) | Closed | 59.31 |
| Aromatic Disulfide (M) | Closed | 65.65 |
This data is derived from computational studies on disulfide-containing polyurethane systems and illustrates the influence of molecular conformation and environment on the S-S bond strength.
Table 2: Conformational Data for Diphenyl Disulfide Derivatives
| Compound | Dihedral Angle (C-S-S-C) | Method |
| Diphenyl Disulfide | ~85° | Experimental (X-ray) |
| 4,4'-Dibromodiphenyl Disulfide | - | Theoretical (DFT) |
Spectroscopic and Structural Analysis of Bis P Ethoxyphenyl Disulfide and Its Derivatives
Vibrational Spectroscopy (IR, Raman) for Structural Assignments
The vibrational spectra of these molecules can be categorized into distinct frequency regions corresponding to specific bond vibrations: mdpi.com
High-frequency region (>2800 cm⁻¹): This region is dominated by the stretching vibrations of C-H bonds in the aromatic ring and the ethoxy group.
Mid-frequency region (400–2800 cm⁻¹): This region contains a wealth of structural information, including the characteristic stretching vibrations of the C-S and S-S bonds. The S-S stretching vibration, a key feature of disulfides, is typically observed in the range of 500-550 cm⁻¹. The C-S stretching frequency appears at approximately 600-700 cm⁻¹. Additionally, various bending and deformation modes of the benzene (B151609) ring and methylene (B1212753) groups of the ethoxy substituent are found in this region. mdpi.com
Low-frequency region (<400 cm⁻¹): This region primarily contains out-of-plane bending vibrations of the benzene ring and torsional modes of the molecule. mdpi.com
The combination of IR and Raman spectroscopy is particularly insightful due to their different selection rules. Vibrational modes that involve a change in the dipole moment are IR active, while those that involve a change in the polarizability are Raman active. bohrium.com This complementarity allows for a more complete assignment of the vibrational modes.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |
|---|---|---|
| Aromatic C-H Stretch | 3000-3100 | IR, Raman |
| Aliphatic C-H Stretch | 2850-3000 | IR, Raman |
| C-O-C Stretch (Ether) | 1000-1300 | IR |
| C-S Stretch | 600-700 | IR, Raman |
| S-S Stretch | 500-550 | Raman |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
The electronic absorption properties of diaryl disulfides are characterized by their ultraviolet-visible (UV-Vis) spectra. The absorption bands in these spectra correspond to electronic transitions between different molecular orbitals. For disulfides, the wavelength of maximum absorbance (λmax) is notably influenced by the C-S-S-C dihedral angle. nih.gov The electronic transitions in molecules like Bis(p-ethoxyphenyl)disulfide are typically π → π* transitions associated with the aromatic rings and n → σ* transitions involving the non-bonding electrons of the sulfur atoms.
The UV-Vis spectrum of a terphenyl (bis)disulfide derivative exhibits a prominent peak around 310 nm, with absorption bands extending into the visible part of the spectrum. rsc.org This suggests that diaryl disulfides can absorb light in the near-UV and visible regions.
While many simple diaryl disulfides are not strongly fluorescent, the incorporation of disulfide bonds into larger molecular frameworks can lead to interesting fluorescence properties. For instance, polyurethane elastomers containing aromatic disulfide diols have been shown to exhibit fluorescence. rsc.org The fluorescence in such systems can be influenced by the rigidity of the environment and the extent of electronic communication between the aromatic moieties. nih.gov
The cleavage of the disulfide bond can lead to significant changes in the electronic structure of a molecule, which can be harnessed for the development of fluorescent probes. This principle is utilized in probes for detecting reactive sulfur species like hydrogen polysulfides (H₂Sₙ). acs.org In these systems, a non-fluorescent or weakly fluorescent molecule containing a disulfide bond undergoes a reaction that cleaves the S-S bond, leading to the formation of a highly fluorescent product. This "turn-on" fluorescence response allows for the sensitive detection of the target analyte. Although not specifically demonstrated for this compound, this concept highlights a potential application area for disulfide-containing compounds in chemical sensing.
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is the definitive method for determining the three-dimensional structure of crystalline solids. While the crystal structure of this compound has not been specifically reported, numerous studies on substituted diaryl disulfides provide valuable insights into the expected solid-state conformation. rsc.org
Key structural parameters for diaryl disulfides include the S-S bond length and the C-S-S-C dihedral angle. The S-S bond length in these compounds is typically around 2.0-2.1 Å. The C-S-S-C dihedral angle is a measure of the twist around the disulfide bond and is generally found to be around 80-90 degrees. This non-planar arrangement is a consequence of minimizing the repulsion between the lone pairs of electrons on the sulfur atoms.
The crystal packing of these molecules is often stabilized by intermolecular interactions such as π-π stacking between the aromatic rings. The ethoxy substituents in this compound may also participate in weak hydrogen bonding or van der Waals interactions, further influencing the crystal packing.
| Parameter | Typical Value |
|---|---|
| S-S Bond Length | 2.0 - 2.1 Å |
| C-S Bond Length | 1.7 - 1.8 Å |
| C-S-S Bond Angle | 103 - 107° |
| C-S-S-C Dihedral Angle | 80 - 90° |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as radicals. ucl.ac.uk The disulfide bond in this compound can undergo homolytic cleavage upon exposure to heat or light, or through chemical reactions, to form two sulfur-centered (thiyl) radicals. EPR spectroscopy is the primary method for the direct detection and characterization of these transient radical species.
The EPR spectra of thiyl radicals can provide information about the electronic and steric environment of the radical center. rsc.org In some cases, the initially formed thiyl radicals can undergo further reactions to form other radical species, such as disulfide radical anions, which have also been detected by EPR. nih.gov The use of spin traps, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), can be employed to convert the highly reactive and short-lived thiyl radicals into more stable nitroxide spin adducts, which are more easily detected and characterized by EPR. rsc.org This technique has been instrumental in studying the mechanisms of reactions involving disulfide bond cleavage. nih.gov
Based on a thorough review of scientific literature and available data, there is currently insufficient specific research information available on the compound “this compound” to generate a detailed article covering the requested applications in Materials Science and Polymer Chemistry.
The provided outline requires in-depth research findings on its use in:
Self-Healing Polymers and Elastomers
Catalyst-Free Aromatic Disulfide Metathesis
Dynamic Covalent Networks
Radical Polymerization Initiation
Synthesis of Sulfur-Containing Polymers (e.g., Polythioamides)
While extensive research exists for structurally similar aromatic disulfide compounds (such as hydroxyl- or glycidyl-functionalized analogues) in these fields, the specific data and detailed findings for this compound itself are not present in the accessible research literature. Therefore, generating a scientifically accurate and thorough article that adheres strictly to the provided outline and focuses solely on this specific compound is not possible at this time.
Applications of Bis P Ethoxyphenyl Disulfide in Materials Science and Polymer Chemistry
Polymerization Processes and Initiators
Cross-linking Agents in Polymer Systems
Disulfide bonds are dynamic covalent bonds that can undergo reversible cleavage and reformation under specific stimuli, such as heat, light, or redox conditions. nih.gov This dynamic nature makes disulfide-containing molecules, including Bis(p-ethoxyphenyl)disulfide, valuable as cross-linking agents in the development of advanced polymer systems. When incorporated into a polymer network, the disulfide bonds act as reversible linkages, allowing the material to be reshaped, repaired, or recycled.
In polymer systems, this compound can be introduced to create cross-linked networks with tunable properties. The concentration of the disulfide cross-linker can influence the mechanical properties of the resulting polymer, such as its stiffness and elasticity. For instance, in redox-responsive polymer particles, disulfide cross-linkers have been utilized to create materials for energy storage applications. nih.gov While specific studies on this compound are emerging, the behavior of analogous disulfide compounds suggests its potential in creating robust and responsive polymer networks.
The introduction of disulfide cross-linkers can significantly impact the thermo-mechanical behavior of polymers. The reversible nature of the disulfide bond allows for stress relaxation at elevated temperatures, a characteristic feature of vitrimers.
| Property | Value | Reference Compound |
| Glass Transition Temperature (Tg) | 18 °C to 99 °C | Epoxy-IL networks |
| Tensile Strength | Up to 40 MPa | Imidazolium-based PILs |
| Elongation at Break | Variable | POE/EPDM blends |
This table presents a range of thermo-mechanical properties observed in various polymer systems incorporating different types of cross-linking agents, including those with dynamic bonds, to illustrate the potential impact of cross-linkers like this compound.
Advanced Material Design and Functionalization
The presence of the dynamic disulfide bond in this compound is a key feature for its application in advanced material design, particularly in the development of covalent adaptable networks (CANs) and vitrimers. specificpolymers.com Vitrimers are a class of plastics that combine the desirable properties of thermosets (robustness and thermal stability) with the reprocessability of thermoplastics. specificpolymers.com
The disulfide exchange reaction, also known as disulfide metathesis, allows the polymer network to rearrange its topology without compromising the cross-link density when subjected to an external stimulus like heat. specificpolymers.com This enables the material to be reshaped, repaired, and recycled, addressing the sustainability challenges associated with traditional thermosetting polymers. A similar compound, Bis(4-glycidoxyphenyl) disulfide, is noted for its use as an advanced epoxy building block to introduce these dynamic properties into thermoset networks. specificpolymers.comspecificpolymers.com
By incorporating this compound into a polymer backbone, it is possible to design materials with tailored functionalities. For example, the aromatic rings in its structure can enhance the thermo-mechanical properties of the resulting polymer. Research on related disulfide-containing epoxy vitrimers has demonstrated the feasibility of synthesizing these materials from commercially available chemicals, highlighting the potential for industrial application. researchgate.net
The reprocessability of these materials is a significant advantage. Studies on other disulfide-based vitrimers have shown that they can undergo multiple reprocessing cycles with a great recovery of their initial mechanical and thermomechanical properties. For some systems, a 63% stress relaxation can be achieved in under 10 minutes at 110 °C. upc.edu
| Material System | Reprocessing Conditions | Property Recovery | Key Feature |
| Disulfide-based vitrimers | Heat (e.g., 110 °C) | High recovery of mechanical and thermomechanical properties | Disulfide metathesis |
| Thioctic acid-based poly(disulfide)s | Mild alkaline solution | Monomer recovery up to 86% | Closed-loop chemical recycling |
| Epoxy-based vitrimers | Heat and pressure | Near-complete recovery of cross-link density | Dynamic covalent bonds |
This table summarizes the reprocessing capabilities and property recovery of various polymer systems containing dynamic disulfide bonds, illustrating the potential for materials functionalized with this compound.
Surface Science and Corrosion Inhibition Studies
Organic compounds containing heteroatoms, such as sulfur and nitrogen, as well as aromatic rings, are often effective corrosion inhibitors for metals. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive environment. The sulfur atoms in disulfide compounds can strongly coordinate with metal surfaces, and the aromatic rings can contribute to a stable adsorbed film through π-electron interactions.
While direct studies on the corrosion inhibition properties of this compound are not widely reported, the known mechanisms of action for other organic sulfur compounds suggest its potential in this area. The adsorption of such inhibitors on a metal surface can occur through both physical (electrostatic) and chemical (covalent bonding) interactions. mdpi.com The formation of a protective film can significantly reduce the corrosion rate of metals in aggressive environments.
Electrochemical studies are commonly used to evaluate the efficiency of corrosion inhibitors. Techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy can provide quantitative data on the reduction in corrosion rate and the mechanism of inhibition. For other organic inhibitors, high inhibition efficiencies have been reported, often exceeding 90% at optimal concentrations.
| Inhibitor Type | Metal | Corrosive Medium | Inhibition Efficiency (%) |
| Thiazolidinedione derivatives | Carbon Steel | 1.0 M HCl | Up to 95% |
| Triphenylmethane dyes | Carbon Steel | CO2-saturated 5% NaCl | Up to 94.89% |
| 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide | Mild Steel | 1.0 M HCl | Up to 96.7% |
This table presents the corrosion inhibition efficiencies of various organic compounds containing sulfur, nitrogen, and/or aromatic rings, providing a benchmark for the potential performance of this compound as a corrosion inhibitor.
Coordination Chemistry and Metal Complexation of Bis P Ethoxyphenyl Disulfide Derivatives
Ligand Design and Synthesis for Metal Coordination
There is no available scientific literature detailing the specific design and synthesis of Bis(p-ethoxyphenyl)disulfide derivatives intended for use as ligands in metal coordination. Research on the functionalization of this specific disulfide for the purpose of creating tailored coordination environments around metal centers has not been reported.
Formation of Metal Complexes (e.g., with Ni(II), Zn(II), Cd(II), Cu(I), Fe(II))
No studies have been found that report the successful synthesis and characterization of metal complexes formed between this compound and Ni(II), Zn(II), Cd(II), Cu(I), or Fe(II). While the coordination chemistry of various other disulfides and related sulfur-containing ligands is an active area of research, specific data regarding the complexation behavior of this compound with these metal ions is not present in the available literature.
Influence of Metal Ions on Disulfide Exchange Equilibria
While the influence of metal ions on disulfide exchange equilibria is a known phenomenon in coordination chemistry, no research specifically investigating this effect with this compound has been published. Studies on other organic disulfides show that metal ions can significantly shift the equilibrium between thiols and disulfides, but analogous data for the p-ethoxyphenyl derivative is not available. nih.govnsf.gov The interaction between metal ions and the sulfur atoms of the disulfide bridge in this compound and its impact on the S-S bond cleavage and formation remains an uninvestigated area.
Electrochemical Behavior of Metal Complexes
As no metal complexes of this compound have been reported in the literature, there is consequently no information on their electrochemical behavior. The redox properties of such complexes, including the potentials at which the metal center or the disulfide ligand undergo oxidation or reduction, have not been studied.
Future Research Directions and Outlook in Bis P Ethoxyphenyl Disulfide Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of diaryl disulfides has traditionally relied on the oxidation of corresponding thiols. However, modern synthetic chemistry is moving towards more efficient, sustainable, and versatile methods. Future research into the synthesis of Bis(p-ethoxyphenyl)disulfide will likely focus on pathways that offer greater functional group tolerance, milder reaction conditions, and improved atom economy.
Key areas for exploration include:
Visible-Light Photocatalysis: This emerging field offers green and mild conditions for chemical transformations. rsc.org Research could focus on developing photocatalytic systems for the direct C-H disulfidation of phenetole (B1680304) or the coupling of ethoxy-substituted aryl precursors. rsc.org A highly efficient method for synthesizing various diaryl disulfides has been developed using visible light to promote the coupling of arenediazonium tetrafluoroborates and carbon disulfide (CS2), presenting a practical and environmentally friendly pathway. beilstein-journals.org
Transition Metal-Catalyzed Couplings: While some metal-catalyzed methods exist, there is room for developing more advanced systems using earth-abundant metals. rsc.org Future work could explore novel copper or nickel-catalyzed reactions that utilize alternative sulfur sources, avoiding the need to handle volatile thiols. organic-chemistry.org Efficient copper-catalyzed reactions of aryl iodides with thioglycolic acid as a sulfur source have been shown to produce diaryl disulfides in good yields. organic-chemistry.org
Electrosynthesis: Electrochemical methods provide a reagent-free approach to oxidation, aligning with the principles of green chemistry. Developing an electrochemical protocol for the direct coupling of 4-ethoxythiophenol could offer a highly controlled and sustainable route to this compound.
Biomimetic and Enzymatic Synthesis: Taking inspiration from nature, where disulfide bonds are formed with high precision, researchers could explore flavin-based organocatalysts or engineered enzymes to catalyze the formation of this compound. organic-chemistry.org This approach could lead to highly selective and environmentally benign synthetic processes.
A comparison of potential future synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Precursors | Key Advantages | Primary Research Challenge |
| Visible-Light Photocatalysis | Phenetole, 4-iodoanisole, Arenediazonium salts | Mild conditions, High functional group tolerance, Green energy source | Catalyst design and optimization for specific substrates |
| Advanced Transition Metal Catalysis | 4-Iodoanisole, 4-Ethoxyphenylboronic acid | High efficiency, Versatility with various sulfur sources | Catalyst cost and reusability, Removal of metal traces |
| Electrosynthesis | 4-Ethoxythiophenol | Reagent-free oxidation, Precise process control | Electrode material selection, Optimization of reaction conditions |
| Enzymatic/Biomimetic Catalysis | 4-Ethoxythiophenol | High selectivity, Environmentally benign, Aqueous conditions | Enzyme discovery and engineering, Scalability |
Advanced Mechanistic Insights into Disulfide Reactivity
The reactivity of the disulfide bond is central to its utility, particularly its capacity for reversible cleavage and formation. nih.gov While the general principles of thiol-disulfide exchange are understood, a deeper, quantitative understanding of the specific reactivity of this compound is a key area for future investigation. The structure and environment can markedly affect the reactivity of disulfide bonds. researchgate.net
Future research should focus on:
Computational Modeling: Advanced quantum chemical calculations can elucidate the electronic effects of the p-ethoxyphenyl groups on the S-S bond strength and susceptibility to nucleophilic or radical attack. rsc.org Such studies can predict reaction barriers and help in designing more reactive or stable derivatives.
Mechanochemical Studies: Investigating the response of the disulfide bond in this compound to mechanical force is a novel research avenue. ub.edu Single-molecule force spectroscopy could reveal how external forces can alter reaction pathways, for instance, shifting from a bimolecular SN2 reaction to a unimolecular C-S or S-S bond rupture. ub.edu This is particularly relevant for applications in self-healing materials and mechanosensors.
Kinetics of Thiol-Disulfide Exchange: Detailed kinetic studies involving this compound and various thiols would provide crucial data for designing dynamic chemical systems. acs.org Understanding how the ethoxy substituent influences the equilibrium and rate constants of exchange reactions is essential for applications in dynamic covalent chemistry and drug delivery.
Radical-Mediated Pathways: The homolytic cleavage of the S-S bond to form thiyl radicals is a key step in many processes, including polymerization and self-healing. nih.govnih.gov Future work could employ techniques like Electron Paramagnetic Resonance (EPR) spectroscopy to study the generation and stability of p-ethoxyphenylthiyl radicals under various stimuli (e.g., light, heat), which is critical for understanding the mechanisms behind self-healing materials. rsc.orgresearchgate.net
Development of Next-Generation Catalytic Systems
Catalysis plays a dual role in disulfide chemistry: catalyzing both the formation of the S-S bond and its cleavage or exchange. Developing catalysts that can precisely control the behavior of this compound is a significant goal for future research.
Promising directions include:
Switchable Organocatalysts: Designing catalysts, such as phosphines or amines, whose activity can be turned on or off by an external stimulus (e.g., light, pH). acs.org This would allow for temporal control over processes like thiol-disulfide exchange in materials or biological systems.
Photocatalytic Control of Exchange: Thiyl radicals, generated via photocatalysis, can initiate disulfide exchange reactions. nih.gov Developing specific photocatalysts that are responsive to certain wavelengths of light could enable spatial and temporal control over the dynamic properties of materials containing this compound.
Nanocatalysts: Immobilizing catalytic species on nanoparticles could lead to highly active and recyclable systems for both the synthesis and degradation of disulfide-containing polymers. This approach offers advantages in terms of catalyst stability and ease of separation from the reaction mixture.
Enzyme Mimics: Creating synthetic molecules that mimic the active sites of enzymes like thioredoxin reductase could lead to highly efficient and selective catalysts for thiol-disulfide exchange under physiological conditions. nih.gov This is particularly relevant for biomedical applications where biocompatibility is crucial.
Design of Tailored Materials with Enhanced Performance
The dynamic nature of the disulfide bond makes it an excellent functional group for the creation of "smart" materials. nih.gov this compound can serve as a key building block (monomer or cross-linker) for a new generation of functional polymers.
Future research will likely focus on:
Vitrimers and Covalent Adaptable Networks (CANs): this compound can be incorporated into thermoset polymers to impart reprocessability, repairability, and recyclability. specificpolymers.com Future work will involve designing epoxy or polyurethane networks where the disulfide exchange kinetics are carefully tuned by the polymer matrix to achieve optimal material properties, such as creep resistance and stress relaxation rates. nii.ac.jp
Stimulus-Responsive Gels: Creating hydrogels or organogels cross-linked with this compound could lead to materials that change their properties (e.g., swell, shrink, or dissolve) in response to redox stimuli. chemrxiv.org These are promising for applications in controlled drug release and soft robotics.
Self-Healing Polymers: The reversible nature of the S-S bond is ideal for creating self-healing materials. rsc.org Research will focus on optimizing the polymer architecture to maximize the mobility of disulfide linkages and promote efficient bond reformation after damage. The ethoxy groups could be used to tune the phase behavior and chain dynamics of the host polymer.
Redox-Active Polymers for Energy Storage: Disulfide bonds can undergo reversible two-electron reduction, making them attractive for energy storage applications. nih.gov Future designs could involve creating polymers or colloids rich in this compound moieties for use as cathode materials in rechargeable batteries. nih.gov
The table below summarizes potential material designs and their target applications.
| Material Type | Role of this compound | Key Property | Potential Future Application |
| Vitrimers/CANs | Dynamic Cross-linker | Reprocessability, Self-healing | Recyclable composites, Healable coatings |
| Stimulus-Responsive Gels | Redox-sensitive Linker | Controlled Swelling/Degradation | Targeted drug delivery, Tissue engineering scaffolds |
| Self-Healing Elastomers | Reversible Covalent Bond | Autonomous Damage Repair | Durable electronics, Soft robotics |
| Redox-Active Polymers | Charge Storage Unit | Electrochemical Capacity | Organic rechargeable batteries, Flow batteries |
Integration with Emerging Chemical Technologies
To fully realize its potential, research on this compound must be integrated with other cutting-edge technologies.
Future outlooks include:
Additive Manufacturing (3D Printing): Developing polymer resins containing this compound for 3D printing could enable the fabrication of objects that are reprocessable or self-healing. For example, printing a thermoset object that can be later reshaped or recycled through the activation of disulfide exchange reactions. nii.ac.jp
Nanotechnology: Incorporating this compound into nanoparticles or as a cleavable linker on functionalized surfaces can lead to new technologies. longdom.org This includes redox-responsive drug delivery vehicles that release their payload in specific cellular environments or "smart" surfaces that can controllably attach and detach biomolecules. chemrxiv.org
Flow Chemistry: The synthesis of this compound and its subsequent polymerization could be significantly enhanced using continuous flow reactors. This technology offers better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.
Bioconjugation and Chemical Biology: Developing derivatives of this compound that can be used as cleavable linkers in bioconjugation is a promising area. chemrxiv.org These linkers could be used to attach drugs to antibodies, creating antibody-drug conjugates (ADCs) that release the therapeutic agent under the reducing conditions found inside cancer cells. chemrxiv.org
By pursuing these research directions, the scientific community can unlock new applications and a more profound understanding of this compound, transforming it from a simple chemical compound into a versatile tool for advanced materials and technologies.
Q & A
Q. What are the optimal synthetic routes for Bis(p-ethoxyphenyl)disulfide, and how can purity be validated?
- Methodological Answer : this compound can be synthesized via oxidative coupling of p-ethoxythiophenol using oxidizing agents like iodine or hydrogen peroxide in anhydrous solvents (e.g., dichloromethane or THF). Catalytic methods involving metal complexes (e.g., Cu or Fe) may enhance yield . Purity validation requires a combination of techniques:
- HPLC : To quantify residual reactants and byproducts (retention time ~15–20 min under reverse-phase conditions).
- NMR Spectroscopy : Confirm structural integrity (e.g., δ 1.4 ppm for ethoxy CH3, δ 6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry (EI-MS) : Verify molecular ion peaks at m/z 250–252 (M⁺) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Ideal for volatile derivatives; electron ionization (EI) at 70 eV generates diagnostic fragments (e.g., m/z 109 for ethoxyphenyl ions) .
- FT-IR : Key absorption bands include ν(S–S) at 500–550 cm⁻¹ and ν(C–O–C) at 1250 cm⁻¹ .
- ¹H/¹³C NMR : Assign ethoxy (δ 1.4 ppm, triplet) and aromatic protons (δ 6.8–7.2 ppm). ¹³C signals for disulfide-linked carbons appear at δ 40–50 ppm .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : A 2³ factorial design evaluates three variables: temperature (25°C vs. 50°C), catalyst loading (0.1% vs. 1% Cu), and solvent polarity (THF vs. DCM). Response variables include yield and purity. For example:
Q. How to resolve contradictions in reported reactivity data of this compound?
- Methodological Answer : Contradictions (e.g., variable disulfide bond cleavage rates) may stem from:
- Impurity Effects : Replicate studies using HPLC-purified samples to exclude thiol contaminants .
- Solvent Polarity : Compare reactivity in polar (e.g., DMSO) vs. non-polar solvents (e.g., toluene) to assess solvolysis pathways.
- Systematic Review : Cross-reference datasets from peer-reviewed studies (e.g., Kamer et al. 1989 vs. Stec et al. 1993) and validate via controlled kinetic assays .
Q. What protocols ensure reproducibility in disulfide bond formation studies involving this compound?
- Methodological Answer :
- Standardized Oxidation : Use stoichiometric oxidants (e.g., 1.1 eq H₂O₂) under inert atmospheres to prevent over-oxidation to sulfonic acids.
- Moisture Control : Conduct reactions in anhydrous solvents (verified by Karl Fischer titration).
- Batch Documentation : Record variables (e.g., stirring rate, light exposure) to minimize batch-to-batch variability .
Q. What are the challenges in theoretical modeling of this compound’s electronic structure?
- Methodological Answer : Challenges include:
- Conformational Flexibility : Density Functional Theory (DFT) calculations must account for dihedral angle variations (e.g., 90° vs. 180° S–S conformers).
- Solvent Interactions : PCM (Polarizable Continuum Model) simulations are needed to predict solvatochromic shifts in UV-Vis spectra.
Validate models using experimental data (e.g., X-ray crystallography or NMR coupling constants) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in thermal stability reports for this compound?
- Methodological Answer :
- DSC/TGA Analysis : Compare decomposition onset temperatures across studies (e.g., 180°C vs. 200°C). Ensure heating rates (e.g., 10°C/min) and sample purity are consistent.
- Atmospheric Effects : Test stability under N₂ vs. O₂ to assess oxidative degradation pathways.
- Replicate Conditions : Use identical instrumentation (e.g., PerkinElmer TGA vs. Mettler Toledo) to isolate equipment-related variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
